4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide
Description
4-Chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorine substituent at the 4-position, methoxy groups at the 2- and 5-positions, and N,N-diethyl substitution on the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₇ClNO₄S, with a calculated molecular weight of 330.8 g/mol. The compound’s structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which influence its physicochemical and pharmacological properties.
Sulfonamides are historically significant in medicinal chemistry, particularly as diuretics and antimicrobial agents . Synthesis likely involves sulfonylation of a 4-chloro-2,5-dimethoxybenzenesulfonyl chloride precursor with diethylamine, a method consistent with sulfonamide preparation routes .
Properties
IUPAC Name |
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S/c1-5-14(6-2)19(15,16)12-8-10(17-3)9(13)7-11(12)18-4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUICJMWUBOJADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride.
Reaction with Diethylamine: The sulfonyl chloride is reacted with diethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of starting materials are handled using automated systems.
Controlled Reaction Conditions: Industrial reactors maintain precise temperature and pressure conditions to ensure consistent product quality.
Efficient Purification: High-throughput purification methods such as continuous chromatography are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-azido-N,N-diethyl-2,5-dimethoxybenzenesulfonamide or 4-thiocyanato-N,N-diethyl-2,5-dimethoxybenzenesulfonamide.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding amines.
Scientific Research Applications
4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide and key analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Replacement of Cl with NH₂ () increases polarity, favoring solubility in aqueous environments.
Pharmacological Implications :
- Sulfonamides with chlorine and methoxy groups (e.g., ) often exhibit antimicrobial or diuretic activity. The target compound’s diethyl substitution may prolong metabolic stability compared to smaller alkyl groups.
Synthetic Methods :
- Electrochemical synthesis of sulfonamides (e.g., ) offers a metal-free route applicable to derivatives like the target compound.
Crystallographic Data :
Biological Activity
4-Chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound with diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 308 g/mol. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.
The synthesis of this compound typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with diethylamine. The reaction is conducted in organic solvents like dichloromethane under controlled conditions to ensure high yield and purity. The final product can be purified through recrystallization or chromatography .
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential use in treating diseases where enzyme regulation is necessary .
- Protein Interactions : The compound can alter protein structures and functions, impacting various cellular pathways including those involved in cell growth and apoptosis .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains by targeting bacterial enzymes essential for their survival. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Enzyme Inhibition Studies
A notable study focused on the compound's role as an inhibitor of liver pyruvate kinase (PKL), an enzyme involved in glucose metabolism. The compound displayed a dose-dependent inhibition pattern with an IC50 value indicating effective enzyme suppression at micromolar concentrations. This suggests its potential utility in metabolic disorders such as diabetes .
Case Studies
- Inhibition of Pyruvate Kinase : In a controlled experiment, this compound was administered to HepG2 cells. Results showed a concentration-dependent decrease in PKL activity, linking the compound's action to alterations in metabolic pathways associated with lipid accumulation .
- Antibacterial Efficacy : A study evaluated the antibacterial properties of the compound against E. coli. The results indicated that at concentrations above 10 µM, there was a marked reduction in bacterial viability, supporting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar sulfonamide compounds:
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Chloro and methoxy groups | ~10 | Enzyme inhibition |
| 4-Chloro-2,5-dimethylbenzenesulfonamide | Methyl groups instead of methoxy | ~25 | Moderate enzyme inhibition |
| 4-Amino-N,N-diethylbenzenesulfonamide | Amino group addition | ~15 | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
